molecular formula C10H5F3N4O2 B13727868 4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

4-(Pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No.: B13727868
M. Wt: 270.17 g/mol
InChI Key: BQGMURGIDLJZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. The presence of a trifluoromethyl group and a carboxylic acid group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a diamine and a diketone.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Carboxy-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Carboxy-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Carboxy-4-(trifluoromethyl)pyrimidine: Lacks the pyrazine ring, making it less versatile in certain reactions.

    6-(1,4-Pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine:

    2-Carboxy-6-(1,4-pyrazin-2-yl)pyrimidine: Lacks the trifluoromethyl group, which can influence its chemical properties and biological activities.

Uniqueness

2-Carboxy-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine stands out due to the presence of both the trifluoromethyl group and the carboxylic acid group, along with the pyrazine and pyrimidine rings. This combination of functional groups and ring systems provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5F3N4O2

Molecular Weight

270.17 g/mol

IUPAC Name

4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H5F3N4O2/c11-10(12,13)7-3-5(6-4-14-1-2-15-6)16-8(17-7)9(18)19/h1-4H,(H,18,19)

InChI Key

BQGMURGIDLJZDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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